![molecular formula C17H15F3N2O3 B4131920 N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B4131920.png)
N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-[2-(trifluoromethyl)phenyl]urea
Overview
Description
N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-[2-(trifluoromethyl)phenyl]urea, commonly known as 'BDB-TFPU', is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BDB-TFPU belongs to the class of urea derivatives and is widely used as a reagent in biochemical research.
Mechanism of Action
BDB-TFPU modifies the proteins by forming covalent bonds with the amino acid residues. The reaction occurs between the isocyanate group of BDB-TFPU and the nucleophilic groups present in the protein, such as the amino group of lysine or the thiol group of cysteine. This modification results in the formation of a stable adduct, which can be analyzed using various spectroscopic techniques.
Biochemical and Physiological Effects:
BDB-TFPU modification of proteins can have various biochemical and physiological effects. It can alter the protein's stability, activity, and interaction with other molecules. The modification can also affect the protein's localization and degradation. BDB-TFPU has been used to study the structure and function of various proteins, including enzymes, receptors, and antibodies.
Advantages and Limitations for Lab Experiments
BDB-TFPU has several advantages over other protein modification reagents. It has a high reactivity and specificity towards the target protein, which results in the formation of a single adduct. BDB-TFPU modification is also irreversible, which allows for the analysis of the modified protein under various conditions. However, BDB-TFPU has some limitations, such as the requirement for a high concentration of the reagent and the potential for non-specific modification of the protein.
Future Directions
BDB-TFPU has immense potential for future research. Some of the possible future directions include the development of new BDB-TFPU derivatives with improved reactivity and specificity. The use of BDB-TFPU in the modification of membrane proteins and the study of protein-protein interactions is also an area of interest. Furthermore, the application of BDB-TFPU in drug discovery and development is an exciting avenue for future research.
Conclusion:
In conclusion, BDB-TFPU is a valuable reagent in scientific research due to its ability to modify proteins and peptides. The modification can have various biochemical and physiological effects, which can be studied using various techniques. BDB-TFPU has several advantages over other protein modification reagents, but it also has some limitations. However, the potential for future research using BDB-TFPU is vast, and it is an exciting area of study for the scientific community.
Scientific Research Applications
BDB-TFPU is a versatile reagent that is widely used in scientific research. It is primarily used for the modification of proteins and peptides, which is an essential step in various biochemical and biophysical studies. BDB-TFPU is also used in the synthesis of small molecule inhibitors and drugs.
properties
IUPAC Name |
1-[1-(1,3-benzodioxol-5-yl)ethyl]-3-[2-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N2O3/c1-10(11-6-7-14-15(8-11)25-9-24-14)21-16(23)22-13-5-3-2-4-12(13)17(18,19)20/h2-8,10H,9H2,1H3,(H2,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXKBUEBSOXGUFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OCO2)NC(=O)NC3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



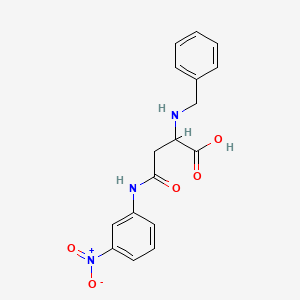
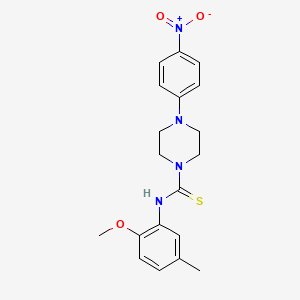
![N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-N'-(2,4-dichlorophenyl)thiourea](/img/structure/B4131870.png)
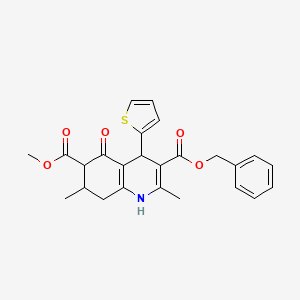
![4-[(4-chlorophenyl)amino]-4-oxo-3-(1-pyrrolidinyl)butanoic acid](/img/structure/B4131881.png)
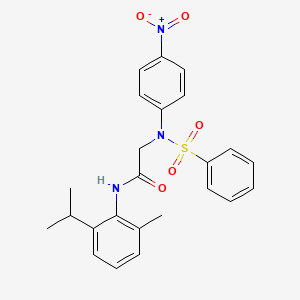
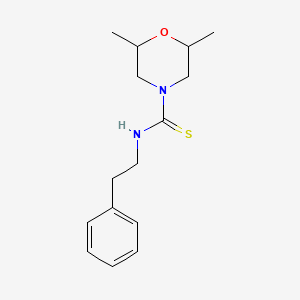
![2-{4-[(bicyclo[2.2.1]hept-2-ylamino)carbonothioyl]-1-piperazinyl}-8-ethyl-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B4131896.png)
![7-chloro-4-{4-[(3,4-dichlorophenyl)sulfonyl]-1-piperazinyl}quinoline](/img/structure/B4131897.png)
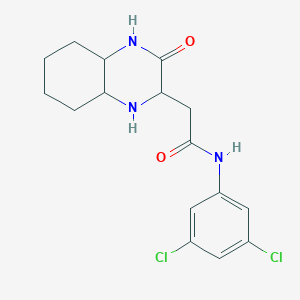
![4-(3-hydroxy-5-oxo-2-phenyl-4,5,6,7,8,9-hexahydro-2H-pyrazolo[3,4-b]quinolin-4-yl)-2-methoxyphenyl acetate](/img/structure/B4131907.png)
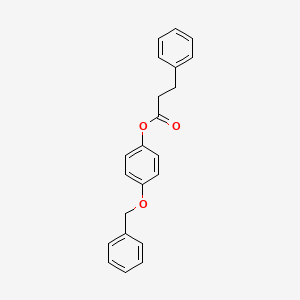
![N-(2-furylmethyl)-1-[(4-methylphenyl)sulfonyl]-5-oxoprolinamide](/img/structure/B4131913.png)
![5-{2-[4-(diphenylmethyl)-1-piperazinyl]-2-oxoethyl}-1,3-diethyl-2,4-imidazolidinedione](/img/structure/B4131918.png)